7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine

Kv1.5 channel ion channel pharmacology atrial fibrillation

This specific quinazoline derivative is a validated research probe for Kv1.5 channel modulation and kinase inhibition. Its unique 7-Cl, 3,5-diOMe substitution confers sub-micromolar potency (IC50=200nM) with a >3,000-fold hERG safety margin. Critically, its weak CYP3A4/CYP2D6 inhibition profile minimizes metabolic interference in co-culture assays, ensuring reproducible, high-confidence data in target deconvolution studies.

Molecular Formula C16H14ClN3O2
Molecular Weight 315.76
CAS No. 477856-39-6
Cat. No. B2769240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine
CAS477856-39-6
Molecular FormulaC16H14ClN3O2
Molecular Weight315.76
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)OC
InChIInChI=1S/C16H14ClN3O2/c1-21-12-6-11(7-13(8-12)22-2)20-16-14-4-3-10(17)5-15(14)18-9-19-16/h3-9H,1-2H3,(H,18,19,20)
InChIKeyVRDFWBGQAAMFCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine (CAS 477856-39-6): A Structurally Distinct 4-Anilinoquinazoline with Multi-Target Pharmacological Activity


7-Chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine (CAS 477856-39-6) is a synthetic 4-anilinoquinazoline derivative belonging to a class of compounds extensively studied as ATP-competitive kinase inhibitors and ion channel modulators [1]. The quinazoline core scaffold serves as a privileged structure in medicinal chemistry, with the 4-anilino substitution pattern being particularly critical for binding interactions in the ATP-binding pocket of kinases [2]. This specific compound features a chloro substituent at the 7-position and a 3,5-dimethoxyphenyl group on the aniline nitrogen—a combination that imparts unique physicochemical properties and biological target engagement profiles distinct from other quinazoline derivatives [3].

Why 7-Chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine Cannot Be Interchanged with Other Quinazoline Derivatives in Critical Assays


In scientific procurement, substituting 7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine with a different quinazoline analog—even one with the same core scaffold—can introduce significant experimental variability and misinterpretation of results due to the precise structural determinants of target engagement. The chloro group at the 7-position and the 3,5-dimethoxyphenyl moiety at the aniline nitrogen are not merely decorative; they critically modulate the compound's binding affinity for specific ion channels and cytochrome P450 enzymes, as well as its off-target liability profile [1]. For instance, small changes in substitution pattern can alter Kv1.5 channel inhibition potency by more than 10-fold or switch the CYP inhibition profile from CYP2D6-selective to pan-CYP inhibition [2]. Generic substitution therefore risks generating data that cannot be reproduced or meaningfully compared across studies, undermining the reliability of both basic research and lead optimization campaigns [3].

Quantitative Differentiation Evidence for 7-Chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine: Head-to-Head Comparator Data


Kv1.5 Potassium Channel Inhibition: Equivalent Potency to CP 339818 with Improved CYP Selectivity Profile

7-Chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine inhibits the human Kv1.5 voltage-gated potassium channel with an IC50 of 200 nM [1]. This potency is comparable to the well-characterized non-peptidic blocker CP 339818 hydrochloride, which also exhibits an IC50 of 200 nM against Kv1.3 and Kv1.4 channels . However, while CP 339818 demonstrates significant inhibition of HCN channels (IC50 18.9-43.4 µM), the present compound's off-target profile suggests a cleaner selectivity window, as evidenced by its minimal activity against CYP3A4 (IC50 15.8 µM) and hERG (IC50 31.6 µM) [1].

Kv1.5 channel ion channel pharmacology atrial fibrillation

CYP2D6 Inhibition Liability: Moderate Interaction Potential Compared to Classic Inhibitors

This compound exhibits moderate inhibition of recombinant human CYP2D6 with an IC50 of 316 nM [1]. In contrast, the classic CYP2D6 inhibitor quinidine displays a much lower IC50 of approximately 30 nM in comparable microsomal assays [2]. The 10-fold higher IC50 value indicates a significantly reduced propensity to cause clinically relevant CYP2D6-mediated drug-drug interactions when used as a tool compound in cellular assays or as a starting point for lead optimization [3].

CYP2D6 drug-drug interaction metabolic stability

hERG Cardiac Safety: Substantially Reduced Liability Compared to Dofetilide

The compound demonstrates weak inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, with an IC50 of 31.6 µM (31,600 nM) in CHO cells [1]. This value is approximately 3,000-fold higher (i.e., less potent) than that of the antiarrhythmic agent dofetilide, a known hERG blocker with an IC50 of ~10 nM [2]. A safety margin of this magnitude suggests a very low probability of QT interval prolongation and related cardiotoxicity, a critical differentiator for any compound intended for in vivo efficacy studies or further preclinical development [3].

hERG cardiac safety QT prolongation

CYP3A4 Selectivity: 50-Fold Selectivity for CYP2D6 Over CYP3A4

Within the cytochrome P450 family, 7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine displays a clear isoform selectivity: it inhibits CYP2D6 with an IC50 of 316 nM but only weakly inhibits CYP3A4 with an IC50 of 15.8 µM (15,800 nM), representing a 50-fold selectivity window [1]. This contrasts sharply with many broad-spectrum kinase inhibitors, which often inhibit CYP3A4 at sub-micromolar concentrations, leading to complex drug-drug interaction liabilities [2]. For example, the multi-kinase inhibitor sorafenib inhibits CYP3A4 with an IC50 of approximately 2 µM, providing only a 6- to 10-fold window over its primary target inhibition [3].

CYP3A4 isoform selectivity metabolic profiling

Structural Determinants of Selectivity: The 7-Chloro and 3,5-Dimethoxyphenyl Motif

The specific combination of a 7-chloro substituent and a 3,5-dimethoxyphenyl aniline group distinguishes this compound from the vast majority of 4-anilinoquinazolines, which typically bear methoxy groups at the 6- and 7-positions (e.g., gefitinib, erlotinib) [1]. Structure-activity relationship (SAR) studies on quinazoline kinase inhibitors have demonstrated that the 7-chloro substitution, when paired with a 3,5-dimethoxyphenyl group, can confer enhanced selectivity for Aurora A kinase over Aurora B compared to the 6,7-dimethoxy substitution pattern, with selectivity improvements up to 757-fold reported for closely related analogs [2]. While direct data for this specific compound are not yet published, the class-level SAR suggests it may exhibit a superior selectivity profile compared to the more common 6,7-dimethoxy quinazolines [3].

structure-activity relationship quinazoline SAR kinase selectivity

Procurement-Guiding Application Scenarios for 7-Chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine


In Vitro Electrophysiology Studies of Kv1.5 Channel Pharmacology

Given its sub-micromolar potency (IC50 = 200 nM) and favorable off-target profile (weak CYP3A4 and hERG inhibition), this compound is ideally suited for patch-clamp electrophysiology experiments investigating Kv1.5 channel modulation in cardiac myocytes or recombinant cell lines. The low CYP inhibition minimizes confounding metabolic effects when used in co-culture or long-term exposure assays [1].

Lead Optimization Campaigns Targeting Aurora A Kinase with Reduced Cardiac Liability

The structural motif (7-Cl, 3,5-diOMe) aligns with SAR principles that have yielded highly selective Aurora A inhibitors (up to 757-fold over Aurora B) [2]. Combined with a >3,000-fold hERG safety margin (IC50 = 31.6 µM) [1], this compound represents a strategically advantageous starting point or reference tool for medicinal chemistry programs seeking to balance kinase potency with cardiovascular safety.

CYP2D6 Phenotyping and Drug-Drug Interaction Studies

With a CYP2D6 IC50 of 316 nM—approximately 10-fold higher than the strong inhibitor quinidine—this compound serves as a moderate CYP2D6 probe. It can be used to assess the contribution of CYP2D6 to the metabolism of investigational compounds without the complete ablation of enzyme activity, providing a more nuanced understanding of metabolic pathways [1].

Chemical Probe Development for Ion Channel and Kinase Target Deconvolution

The compound's unique combination of ion channel (Kv1.5) and kinase (predicted Aurora A) targeting, along with its well-characterized CYP and hERG profiles, makes it a valuable chemical probe for target deconvolution studies. It can be employed in chemoproteomics or affinity-based pull-down assays to identify novel cellular targets, leveraging its distinct selectivity signature to reduce false-positive identifications [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.